molecular formula C10H7Cl2NO B2645266 quinoline-4-carbonyl chloride hydrochloride CAS No. 91799-73-4

quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B2645266
CAS No.: 91799-73-4
M. Wt: 228.07
InChI Key: WIDRCMOETAIOQC-UHFFFAOYSA-N
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Description

Quinoline-4-carbonyl chloride hydrochloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound is particularly significant due to its applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry.

Scientific Research Applications

Quinoline-4-carbonyl chloride hydrochloride has a wide range of scientific research applications:

Safety and Hazards

Quinoline-4-carboxylic acid should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-4-carbonyl chloride hydrochloride typically involves the reaction of quinoline-4-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the resulting quinoline-4-carbonyl chloride is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve green and sustainable chemistry approaches. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Quinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry and organic synthesis .

Mechanism of Action

The mechanism of action of quinoline-4-carbonyl chloride hydrochloride involves its interaction with various molecular targets. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication, leading to their antimicrobial and anticancer activities. The specific pathways and molecular targets depend on the structure of the quinoline derivative and the type of biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-2-carboxylic acid
  • Quinoline-4-carboxylic acid
  • 4-Hydroxyquinoline
  • 2-Hydroxyquinoline

Uniqueness

Quinoline-4-carbonyl chloride hydrochloride is unique due to its specific reactivity and the ability to form a wide range of derivatives through substitution reactions. Its hydrochloride form enhances its solubility and stability, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

quinoline-4-carbonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO.ClH/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9;/h1-6H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDRCMOETAIOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4-quinolinecarboxylic acid (5.0 g, 29.1 mmol) at 0° C. under argon was added thionyl chloride (20.0 ml, 0.27 mol). The reaction mixture was slowly warmed to room temperature and stirred for 1 hour. Dichloromethane (100 ml) was added and the reaction mixture was refluxed for 3 hours. The solvents were removed by distillation and the residue was dried at 130° C. in high vacuum to afford 5.8 g (87%) of 4-quinolinecarboxylic acid chloride hydrochloride as a green crystals, m.p. 249°-251° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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